4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline

Catalog No.
S729719
CAS No.
183322-18-1
M.F
C14H17ClN2O4
M. Wt
312.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline

CAS Number

183322-18-1

Product Name

4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline

IUPAC Name

4-chloro-6,7-bis(2-methoxyethoxy)quinazoline

Molecular Formula

C14H17ClN2O4

Molecular Weight

312.75 g/mol

InChI

InChI=1S/C14H17ClN2O4/c1-18-3-5-20-12-7-10-11(16-9-17-14(10)15)8-13(12)21-6-4-19-2/h7-9H,3-6H2,1-2H3

InChI Key

ZPJLDMNVDPGZIU-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

COCCOC1=C(C=C2C(=C1)C(=NC=N2)Cl)OCCOC

The exact mass of the compound 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline (CAS 183322-18-1) is a highly electrophilic, functionalized quinazoline building block primarily procured as the critical penultimate intermediate in the synthesis of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, most notably Erlotinib [1]. Featuring two 2-methoxyethoxy solubilizing chains at the 6- and 7-positions and a reactive chlorine atom at the 4-position, this compound is engineered for direct nucleophilic aromatic substitution (SNAr)[2]. By procuring this pre-activated chloro-intermediate at high purity (>98%), pharmaceutical manufacturers bypass hazardous in-house chlorination steps, ensuring streamlined, high-yield coupling with various anilines in polar solvents[3].

Substituting this specific intermediate with its unactivated precursor, 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one, requires in-situ activation with harsh reagents like phosphoryl chloride (POCl3) or thionyl chloride (SOCl2), which can degrade the sensitive methoxyethoxy chains and yield up to 11.4% hydrolysis impurities during workup[1]. Alternatively, utilizing the 4-(methylthio) analog as a leaving group substitute results in the stoichiometric release of methanethiol—a highly toxic, flammable, and foul-smelling gas—making it entirely unviable for safe, large-scale commercial manufacturing [2]. Furthermore, substituting with the simpler 4-chloro-6,7-dimethoxyquinazoline (the gefitinib precursor) fundamentally alters the solubility profile and eliminates the extended ether chains necessary for the specific target-binding affinity of Erlotinib-class molecules .

Direct Coupling Yield vs. Unactivated Precursor

Procuring the pre-chlorinated 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline enables direct SNAr coupling with 3-ethynylaniline, achieving yields of 81% to 97% in standard solvent systems (e.g., isopropanol or aqueous suspension) [1]. In contrast, attempting direct coupling with the unactivated 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one yields 0% product without prior, harsh chlorination steps [2].

Evidence DimensionDirect SNAr coupling yield with 3-ethynylaniline
Target Compound Data81% - 97% yield
Comparator Or Baseline6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one (0% direct yield)
Quantified Difference>80% absolute increase in direct coupling yield
ConditionsIsopropanol/pyridine or aqueous suspension, 25-85°C

Eliminates the need for highly corrosive chlorinating agents at the final stage of API manufacturing, drastically simplifying the process.

Process Safety and Byproduct Elimination

When utilizing 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline, the sole byproduct of the coupling reaction is hydrogen chloride (HCl), which beneficially protonates the product to form the desired Erlotinib hydrochloride salt directly [1]. Conversely, using the alternative 4-(methylthio)-6,7-bis(2-methoxyethoxy)quinazoline intermediate generates one mole of methanethiol gas per mole of product, introducing severe toxicity and flammability hazards [2].

Evidence DimensionStoichiometric byproduct generation
Target Compound DataGenerates 1 equivalent of HCl (forms desired API salt)
Comparator Or Baseline4-(methylthio)-6,7-bis(2-methoxyethoxy)quinazoline (Generates 1 equivalent of toxic methanethiol gas)
Quantified Difference100% elimination of toxic organosulfur off-gassing
ConditionsNucleophilic substitution with primary anilines

Bypassing methanethiol generation eliminates the need for specialized gas-scrubbing infrastructure, significantly lowering commercial scale-up costs.

Impurity Control in Isolated vs. In-Situ Generation

Procuring highly pure (>98%) isolated 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline limits downstream hydrolysis impurities. Processes that rely on the in-situ generation of this chloro-intermediate from the quinazolinone often suffer from incomplete reaction or moisture exposure during workup, leading to up to 11.4% of the intermediate reverting to the unreactive 6,7-bis(2-methoxyethoxy)quinazolinone impurity[1].

Evidence DimensionHydrolysis impurity (quinazolinone reversion) in final coupling mixture
Target Compound Data<1% impurity when using procured, isolated >98% pure intermediate
Comparator Or BaselineUp to 11.4% impurity when generated in-situ and not isolated
Quantified Difference>10% absolute reduction in critical synthesis impurities
ConditionsStandard commercial coupling conditions (HPLC analysis)

Ensures the final API meets stringent pharmacopeial purity requirements without the yield loss associated with intensive recrystallization.

Enhanced Solubility for Homogeneous Processing

The presence of the two extended 2-methoxyethoxy chains grants this intermediate superior solubility in polar organic solvents compared to simpler analogs. For instance, 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline achieves a solubility of ≥20 mg/mL in DMSO and is highly soluble in chloroform and isopropanol, whereas the shorter-chain 4-chloro-6,7-dimethoxyquinazoline (gefitinib intermediate) exhibits significantly lower solubility, often requiring larger solvent volumes or harsher heating to maintain homogeneity during coupling .

Evidence DimensionSolubility in polar aprotic solvents (e.g., DMSO)
Target Compound Data≥20 mg/mL
Comparator Or Baseline4-Chloro-6,7-dimethoxyquinazoline (lower solubility due to lack of PEG-like ether chains)
Quantified DifferenceSignificant reduction in required solvent volumes for homogeneous reactions
ConditionsRoom temperature dissolution in DMSO/Chloroform

Higher solubility improves reaction kinetics and allows for higher batch concentrations, maximizing reactor throughput.

Commercial Manufacturing of Erlotinib Hydrochloride

This is the primary industrial application, where the procured intermediate is directly coupled with 3-ethynylaniline to produce the EGFR inhibitor API in high yield. Utilizing the pre-chlorinated intermediate avoids toxic methanethiol byproducts and ensures the direct formation of the desired hydrochloride salt [1].

Synthesis of Novel Triazole-Linked Antitumor Agents

The compound is utilized as a highly reactive building block to attach the functionalized quinazoline core to various azido compounds via click chemistry, allowing researchers to explore new structure-activity relationships in oncology without worrying about core synthesis [2].

Development of Dual RTK/HDAC Inhibitors

Procured as a standardized precursor for synthesizing multi-targeted kinase inhibitors, where the highly electrophilic 4-chloro position serves as the reliable anchor point for attaching diverse zinc-binding pharmacophores in medicinal chemistry libraries .

XLogP3

2.1

Hydrogen Bond Acceptor Count

6

Exact Mass

312.0876847 Da

Monoisotopic Mass

312.0876847 Da

Heavy Atom Count

21

UNII

K44UPE46KJ

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.56%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (95.12%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline

Dates

Last modified: 08-15-2023

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